6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate
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Overview
Description
6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate is a complex heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, which includes benzyl, ethyl, and hydroxy groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials, such as benzylamine, ethyl acetoacetate, and a suitable pyrimidine derivative. The reaction conditions often involve refluxing in a suitable solvent like ethanol or methanol, with the addition of catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and enhances the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell cycle regulation, leading to the suppression of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Similar structure but with a chloro group instead of a hydroxy group.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine: Contains dichloro groups and is used as an intermediate in the synthesis of other compounds.
Uniqueness
The presence of both benzyl and ethyl groups, along with the hydroxy functionality, makes 6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate unique. These groups contribute to its distinct reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C18H19N3O5 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
6-O-benzyl 4-O-ethyl 2-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate |
InChI |
InChI=1S/C18H19N3O5/c1-2-25-16(22)15-13-10-21(9-8-14(13)19-17(23)20-15)18(24)26-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,19,20,23) |
InChI Key |
GQNOJAMYUBZHAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=O)NC2=C1CN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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